molecular formula C22H16FNO4S B2528660 (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone CAS No. 1114650-87-1

(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone

Cat. No.: B2528660
CAS No.: 1114650-87-1
M. Wt: 409.43
InChI Key: SLMUKIMAVRVZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone” is a benzothiazine derivative featuring a 1,4-benzothiazin-2-yl core substituted with fluorine at position 6, a phenyl group at position 4, and a sulfone group (1,1-dioxido). The methanone moiety is linked to a 4-methoxyphenyl group, contributing to its electronic and steric profile. Such structural features are critical in modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in therapeutic contexts where sulfone and methoxy groups are known to influence pharmacokinetics and target binding .

Properties

IUPAC Name

(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4S/c1-28-18-10-7-15(8-11-18)22(25)21-14-24(17-5-3-2-4-6-17)19-13-16(23)9-12-20(19)29(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMUKIMAVRVZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is to start with a suitable benzothiazine derivative and introduce the fluorine atom through a halogenation reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure makes it a potential candidate for studying biological processes and interactions.

  • Medicine: : It may have therapeutic properties and could be explored for use in drug discovery and development.

  • Industry: : Its properties can be utilized in material synthesis and catalysis.

Mechanism of Action

The mechanism by which (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related benzothiazine and benzophenone derivatives have been reported, differing in substituents and core modifications. Below is a comparative analysis based on substituent effects and available

Compound Name Core Structure Substituents (R1, R2, R3) Key Features References
Target Compound 1,4-Benzothiazin-2-yl R1: 6-Fluoro; R2: Phenyl; R3: 4-MeOPh Sulfone group enhances polarity; methoxy improves solubility.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 1,4-Benzothiazin-2-yl R1: 7-Fluoro; R2: 3-MePh; R3: 4-EtPh Ethylphenyl increases lipophilicity; 3-MePh adds steric bulk.
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 1,4-Benzothiazin-2-yl R1: H; R2: 4-BuPh; R3: Ph Butylphenyl enhances hydrophobicity; lacks electron-withdrawing groups.
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone Benzophenone R1: 4-FPh; R2: 4-OH-3-MePh Hydroxyl and methyl groups enable hydrogen bonding; fluorophenyl stabilizes resonance.
(4-Methoxyphenyl)(pyridin-4-yl)methanone Methanone R1: 4-MeOPh; R2: Pyridin-4-yl Pyridinyl introduces basicity; methoxy balances solubility and π-π interactions.

Key Observations:

Sulfone vs. This may enhance aqueous solubility and metabolic stability.

Methoxy vs. Hydroxy/Bulkier Groups: The 4-methoxyphenyl group in the target compound offers moderate lipophilicity and metabolic resistance compared to hydroxylated analogues (e.g., (4-hydroxy-3-methylphenyl)methanone ), which may undergo faster Phase II metabolism.

In contrast, the target compound’s phenyl and methoxyphenyl groups provide a balance of planarity and moderate bulk.

Biological Activity

The compound (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone is a novel organic molecule that exhibits significant potential in various therapeutic applications. Its unique structural features, including a benzothiazin scaffold and a fluorinated moiety, contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural features:

FeatureDescription
Core Structure Benzothiazin scaffold
Functional Groups 6-Fluoro group, dioxido moiety, methoxyphenyl group
Molecular Formula C18H16FNO3S
Molecular Weight 345.39 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the benzothiazin framework has been linked to antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anticancer Properties : The compound's ability to interact with cellular pathways implicated in cancer progression suggests potential as an anticancer agent. Its structure allows for modifications that may enhance cytotoxicity against tumor cells.
  • Inhibition of Viral Replication : Preliminary studies indicate that derivatives of benzothiazole can inhibit viral replication, particularly in the context of coronaviruses such as MERS-CoV .

Biological Activity Studies

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone.

Antimicrobial Activity

Research indicates that compounds with similar scaffolds exhibit broad-spectrum antimicrobial effects. For instance, benzothiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies on related benzothiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The introduction of fluorine at specific positions has been shown to enhance this activity .

Case Study: MERS-CoV Inhibition

A study involving 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives reported that introducing a fluorine atom at specific positions significantly increased inhibitory potency against MERS-CoV. The most potent derivative exhibited an IC50 value of 0.09 μM . This suggests that similar modifications in (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone could enhance its antiviral properties.

Comparative Analysis with Related Compounds

The following table compares the biological activities of (6-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone with related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityViral Inhibition
(6-fluoro-1,1-dioxido-4H-benzothiazin) derivativeModerateHighPotential
Benzothiazole derivative AHighModerateLow
Benzothiazole derivative BLowHighHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.